LSP-249 is derived from a series of chemical modifications aimed at enhancing its pharmacological profile. It falls under the category of synthetic organic compounds, specifically designed for therapeutic purposes. The compound is structurally related to other known pharmacophores, which allows for its classification within a broader context of drug discovery.
The synthesis of LSP-249 typically involves several key steps:
The synthesis route can vary significantly based on the desired properties of LSP-249 and the specific applications it is intended for.
LSP-249’s molecular structure can be characterized using various spectroscopic techniques:
The structural formula indicates functional groups that are crucial for its biological activity, such as amine or hydroxyl groups that may participate in hydrogen bonding.
LSP-249 can undergo several chemical reactions that are essential for its functionality:
Understanding these reactions is critical for optimizing LSP-249’s efficacy in therapeutic applications.
The mechanism of action for LSP-249 involves its interaction with specific biological targets, often enzymes or receptors within cellular pathways.
Research into the precise mechanism is ongoing, utilizing both in vitro and in vivo models to elucidate its effects on cellular functions.
LSP-249 exhibits several notable physical and chemical properties:
These properties are essential for formulating LSP-249 into effective dosage forms for scientific research.
LSP-249 has potential applications across various scientific domains:
LSP-249 (chemical name: undisclosed in public sources; Example 35 from patent WO2016011209A1) is a small-molecule plasma kallikrein inhibitor with the molecular formula C24H22ClN5O and a molecular weight of 431.92 g/mol. Its CAS registry number (1801253-04-2) provides a unique identifier for regulatory and research purposes. The compound features a benzimidazole core linked to a chlorinated quinoline moiety via a methylene bridge, which contributes to its target binding affinity. This structural configuration classifies it within the heterocyclic organic compound family, specifically as a chlorinated bicyclic system with hydrogen-bond acceptor/donor capabilities critical for enzyme interaction [1].
Table 1: Key Chemical Identifiers of LSP-249
Property | Value |
---|---|
CAS Registry Number | 1801253-04-2 |
Molecular Formula | C24H22ClN5O |
Molecular Weight | 431.92 g/mol |
IUPAC Name | Not publicly disclosed |
Chemical Structure | Benzimidazole-quinoline hybrid with chlorinated aromatic system |
Solubility (DMSO) | 31.25 mg/mL (72.35 mM) |
Storage Stability | -80°C (6 months); -20°C (1 month) |
LSP-249 emerged from systematic drug discovery efforts documented in the 2015 international patent WO2016011209A1, which disclosed novel kallikrein inhibitors for treating hereditary angioedema. Its designation as "Example 35" in this patent reflects its position within a broader structure-activity relationship (SAR) study. The compound’s development coincided with renewed interest in contact system proteases as therapeutic targets, particularly plasma kallikrein’s role in bradykinin-mediated inflammation. Unlike early non-selective serine protease inhibitors (e.g., aprotinin), LSP-249 exemplifies the shift toward targeted inhibition with optimized selectivity profiles. While not yet the subject of primary research publications, its pharmacological characterization occurs predominantly within patent literature and chemical vendor preclinical portfolios [1].
As a plasma kallikrein inhibitor with sub-100 nM cellular potency (EC50 < 100 nM), LSP-249 represents a strategic tool compound for investigating kallikrein-driven pathophysiological processes. Its research significance centers on three areas: (1) Elucidating the biochemical specificity of kallikrein inhibition beyond canonical targets; (2) Exploring bradykinin-independent signaling pathways modulated by kallikrein; and (3) Serving as a chemical probe for angioedema mechanisms without confounding coagulation effects associated with hepatic exposure. Critical knowledge gaps persist regarding its isoform selectivity against tissue kallikrein (KLK1) and other serine proteases, its penetration into vascular compartments, and its effects on cross-talk between contact and complement systems. Furthermore, its potential applications in non-angioedema indications (e.g., diabetic retinopathy, sepsis) remain experimentally underexplored [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7